molecular formula C15H12N2O3S2 B12117907 {(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

Cat. No.: B12117907
M. Wt: 332.4 g/mol
InChI Key: ALNMHYLYLHNCQJ-SDQBBNPISA-N
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Description

The compound {(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid belongs to the rhodanine-3-acetic acid (RAA) derivatives, a class of molecules first synthesized in 1908 via Knoevenagel condensation . Structurally, it features a rhodanine core (4-oxo-2-thioxothiazolidine) linked to an acetic acid moiety and substituted with a 1-methylindole group at the C5 position. Its synthesis typically involves alkylation of dithiocarbamic salts derived from amino acids, followed by cyclization and condensation with aldehydes .

Rhodanine derivatives are renowned for their broad-spectrum biological activities, including antimycobacterial, antifungal, and anticancer properties .

Properties

Molecular Formula

C15H12N2O3S2

Molecular Weight

332.4 g/mol

IUPAC Name

2-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C15H12N2O3S2/c1-16-7-9(10-4-2-3-5-11(10)16)6-12-14(20)17(8-13(18)19)15(21)22-12/h2-7H,8H2,1H3,(H,18,19)/b12-6-

InChI Key

ALNMHYLYLHNCQJ-SDQBBNPISA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)CC(=O)O

Origin of Product

United States

Preparation Methods

Methylation of Indole

Indole undergoes methylation at the 1-position using methyl iodide in the presence of a base such as sodium hydride (NaH) in anhydrous dimethylformamide (DMF). This step yields 1-methylindole with high regioselectivity.

Formylation at the 3-Position

The Vilsmeier-Haack reaction is employed to introduce the formyl group at the 3-position of 1-methylindole. This involves treating 1-methylindole with phosphorus oxychloride (POCl₃) and DMF in a dichloroethane solvent under reflux. The reaction produces 1-methylindole-3-carbaldehyde in yields exceeding 70%.

Preparation of the Thiazolidinone Core

The thiazolidinone ring is synthesized through cyclocondensation, incorporating the thioxo group at position 2 and the acetic acid substituent at position 3.

Formation of 2-Thioxothiazolidin-4-one

Thiourea reacts with chloroacetic acid in glacial acetic acid under reflux to form 2-thioxothiazolidin-4-one. This reaction proceeds via nucleophilic substitution, where the sulfur atom of thiourea attacks the α-carbon of chloroacetic acid, followed by cyclization.

Reaction Conditions

  • Thiourea (1 eq), chloroacetic acid (1 eq), glacial acetic acid (solvent), reflux for 5–6 hours.

  • Yield: 65–75%.

Alkylation with Bromoacetic Acid Ethyl Ester

The nitrogen at position 3 of the thiazolidinone ring is alkylated with ethyl bromoacetate to introduce the acetic acid moiety. Potassium carbonate (K₂CO₃) in DMF facilitates the alkylation at 80°C, yielding ethyl 3-(2-thioxo-4-oxothiazolidin-3-yl)acetate.

Reaction Conditions

  • 2-Thioxothiazolidin-4-one (1 eq), ethyl bromoacetate (1.2 eq), K₂CO₃ (2 eq), DMF, 80°C, 12 hours.

  • Yield: 60–70%.

Knoevenagel Condensation

The methylidene bridge between the thiazolidinone and indole moieties is established via a Knoevenagel condensation, which forms the (5Z)-configured double bond.

Reaction Setup

Ethyl 3-(2-thioxo-4-oxothiazolidin-3-yl)acetate is condensed with 1-methylindole-3-carbaldehyde in ethanol using piperidine as a base. The reaction proceeds under reflux, favoring the Z-isomer due to steric and electronic effects.

Reaction Conditions

  • Ethyl 3-(2-thioxo-4-oxothiazolidin-3-yl)acetate (1 eq), 1-methylindole-3-carbaldehyde (1.1 eq), piperidine (0.1 eq), ethanol, reflux for 8–10 hours.

  • Yield: 50–60%.

Stereochemical Control

The Z-configuration is confirmed via NMR spectroscopy, where the coupling constant (JJ) between the vinyl protons (C5-H and C6-H) is typically <12 Hz, indicative of cis geometry.

Hydrolysis of the Ethyl Ester

The ethyl ester is hydrolyzed to the carboxylic acid under basic conditions, completing the synthesis of the target compound.

Saponification

The ester intermediate is treated with aqueous sodium hydroxide (NaOH) in ethanol, followed by acidification with hydrochloric acid (HCl) to precipitate the carboxylic acid.

Reaction Conditions

  • Ethyl ester (1 eq), NaOH (2 eq), ethanol/water (1:1), reflux for 4 hours.

  • Acidification: HCl (1M) to pH 2–3.

  • Yield: 85–90%.

Purification and Characterization

The final product is purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane). Characterization includes:

  • ¹H NMR : Peaks at δ 8.10 (s, 1H, indole H-2), δ 7.65 (d, J=8.0J = 8.0 Hz, 1H, indole H-4), and δ 3.90 (s, 3H, N-CH₃).

  • IR : Bands at 1705 cm⁻¹ (C=O, thiazolidinone), 1680 cm⁻¹ (C=O, acetic acid), and 1240 cm⁻¹ (C=S).

  • HPLC : Purity >95%.

Alternative Synthetic Routes

One-Pot Multicomponent Synthesis

A streamlined approach involves reacting 1-methylindole-3-carbaldehyde, thiourea, and bromoacetic acid in acetic acid. This method reduces isolation steps but yields a mixture requiring chromatographic separation.

Polymer-Supported Synthesis

Recent advancements utilize polymer-bound reagents to facilitate catalyst recovery and improve yields (up to 75%).

Challenges and Optimization

  • Stereoselectivity : The Z-isomer is favored using mild bases (e.g., piperidine) over stronger bases (e.g., NaOEt), which promote E-isomer formation.

  • Byproducts : Over-alkylation at the thiazolidinone nitrogen is mitigated by controlling stoichiometry and reaction time.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Stepwise Synthesis50–60>95High stereochemical control
One-Pot Synthesis40–5085–90Reduced isolation steps
Polymer-Supported70–75>95Eco-friendly, reusable catalysts

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are employed to enhance heat transfer and reduce reaction times. Process optimization has achieved batch yields of 65% at the kilogram scale .

Chemical Reactions Analysis

Types of Reactions

{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolidinone ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles; often requires a catalyst or base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinone derivatives, and various substituted thiazolidinones, depending on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of N-Derivatives of thiazolidinones, which were evaluated for their antibacterial and antifungal activities. The results indicated that these compounds showed promising activity against various bacterial strains, outperforming conventional antibiotics in certain cases .

Case Study:
A specific derivative related to {(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid was tested against Mycobacterium smegmatis, showing a minimum inhibitory concentration (MIC) of 50 μg/mL, indicating strong antitubercular activity .

Anticancer Properties

Thiazolidinone derivatives have also been investigated for their anticancer potential. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest.

Research Findings:
In vitro studies revealed that certain thiazolidinone derivatives exhibited cytotoxic effects against breast cancer cell lines. The mechanism was linked to the modulation of apoptotic pathways and the disruption of mitochondrial function .

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties as well. Thiazolidinones can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, thereby reducing inflammation in various models.

Example:
A derivative was shown to significantly reduce edema in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Pharmacological Insights

The pharmacokinetics and bioavailability of thiazolidinones are critical for their therapeutic efficacy. Studies have indicated that modifications in the chemical structure can enhance solubility and absorption rates, leading to improved bioavailability.

Property Value
SolubilityEnhanced by structural modifications
BioavailabilityImproved with specific substitutions

Mechanism of Action

The mechanism of action of {(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit key enzymes involved in metabolic pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Compound Name / Substituent Melting Point (°C) Lipophilicity (log k) Key Biological Activity References
{(5Z)-5-[(1-Methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid N/A 2.45 (experimental) Antimycobacterial, antifungal
(Z)-5-((4-Methyl-1H-imidazol-5-yl)methylidene)-4-oxo-2-thioxothiazolidin-3-ylacetic acid (4b) 254–256 1.98 Moderate antifungal activity
(Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylidene)-4-oxo-2-thioxothiazolidin-3-yl acetic acid (4c) 263–265 2.78 Anticancer (DNA polymerase inhibition)
{(5Z)-[4-Oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid N/A 3.12 Potent antifungal (Candida spp. inhibition)
2-[(5Z)-5-(1-Benzyl-5-bromo-2-oxoindol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid N/A 2.89 Antimicrobial (M. tuberculosis targeting)

Key Observations :

  • Melting Points : Bulkier substituents (e.g., 1,3-diphenylpyrazole in 4c) correlate with higher melting points, likely due to increased molecular rigidity .
  • Lipophilicity : The pyridin-2-ylmethylidene derivative exhibits the highest log k (3.12), enhancing membrane permeability and antifungal efficacy . The indole-based compound (log k = 2.45) balances lipophilicity for microbial target engagement .

Substituent Effects on Activity

  • Indole vs. Pyridine : The pyridine ring enhances antifungal potency due to improved hydrogen bonding with fungal CYP51 enzymes, while the indole group favors π-π stacking in bacterial targets .
  • Halogenation : Bromine at the indole C5 position (as in ’s compound 2) increases antibacterial activity but reduces solubility .
  • Phenyl vs. Thiophene : Thiophene-substituted derivatives (e.g., 4d in ) show lower thermal stability (m.p. 232–234°C) but retain moderate bioactivity .

Biological Activity

The compound {(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid, commonly referred to as compound 1 , is a member of the thiazolidinone family and has garnered attention for its diverse biological activities. This article reviews the biological activity of compound 1, focusing on its antimicrobial, antitumor, and enzyme inhibitory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

Compound 1 possesses a complex structure characterized by the fusion of a thiazolidinone ring with an indole moiety. Its molecular formula is C16H14N2O3S2C_{16}H_{14}N_{2}O_{3}S_{2}, and it features a thiazolidinone core that is known for various pharmacological activities.

Antimicrobial Activity

Recent studies have demonstrated that compound 1 exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Compound 1 showed MIC values ranging from 37.9μM37.9\,\mu M to 113.8μM113.8\,\mu M against various bacterial strains, outperforming traditional antibiotics like ampicillin and streptomycin .
  • Bacterial Strains Tested : The compound was effective against multiple strains, including Staphylococcus aureus (most sensitive) and Listeria monocytogenes (most resistant) .

Comparative Antimicrobial Activity

Compound IDMIC (μM)Bacterial Strain
Compound 137.9S. aureus
Compound 250.0E. coli
Compound 360.0Pseudomonas aeruginosa

Antitumor Activity

Compound 1 has also been assessed for its antitumor potential across various cancer cell lines.

In Vitro Studies:

  • Cell Lines Tested : The compound was evaluated against Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma) cell lines.
  • IC50 Values : The most promising results were observed with IC50 values lower than 10μM10\,\mu M in Caco2 and HCT116 cell lines .

Summary of Antitumor Activity

Cell LineIC50 (μM)
Huh7<10
Caco2<8
MDA-MB 231<12

Enzyme Inhibition

Compound 1 has been identified as a potent inhibitor of aldose reductase (ALR2), which is significant for treating diabetic complications.

Inhibition Studies:

  • IC50 Values : Compound 1 exhibited submicromolar IC50 values against ALR2, indicating strong inhibitory action compared to epalrestat, a known aldose reductase inhibitor .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the thiazolidinone structure can enhance the inhibitory potency and selectivity of compound 1 against ALR2 .

Case Studies

Several case studies have highlighted the therapeutic potential of compound 1:

  • Antimicrobial Efficacy Study : A study involving fourteen derivatives of thiazolidinones demonstrated that compound 1 had superior antibacterial activity compared to established antibiotics in vitro .
  • Antitumor Activity Evaluation : In vivo studies on tumor-bearing mice showed that treatment with compound 1 resulted in significant tumor size reduction, reinforcing its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for preparing {(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid?

Methodological Answer: The compound is synthesized via a two-step process:

Formation of the thiazolidinone core : Reflux 2,4-thiazolidinedione with 1-methyl-1H-indole-3-carbaldehyde in ethanol using piperidine as a catalyst for 24 hours. This forms the 5-arylidene intermediate through Knoevenagel condensation.

Acetic acid side chain introduction : React the intermediate with bromoacetic acid in anhydrous acetone under basic conditions (e.g., K₂CO₃) for 24 hours. Acidify the mixture to pH 3 with HCl to precipitate the product, followed by recrystallization from methanol .

Key Data:

  • Typical yields: 24–74% depending on substituents (lower yields for sterically hindered aldehydes) .
  • Melting points: 160–280°C (decomposition observed in some cases) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm the presence of the exocyclic double bond (Z-configuration, δ 7.2–7.8 ppm for aromatic protons) and acetic acid moiety (δ 4.2–4.5 ppm for CH₂) .
  • Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (e.g., C: 57.82% calc. vs. 58.03% exp.) to assess purity .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .

Advanced Research Questions

Q. How can researchers address contradictory data between theoretical and experimental elemental analysis values?

Methodological Answer: Discrepancies often arise from incomplete purification or residual solvents. Strategies include:

  • Recrystallization optimization : Use mixed solvents (e.g., methanol-DMF) to improve crystal purity .
  • Combined analytical techniques : Cross-validate with mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns .
  • Thermogravimetric analysis (TGA) : Detect solvent/moisture content in the final product .

Example: A compound with theoretical C: 60.13% and experimental C: 60.26% may retain trace acetone, which can be removed via prolonged drying under vacuum .

Q. What strategies improve low yields during the condensation step of thiazolidinone synthesis?

Methodological Answer:

  • Catalyst screening : Replace piperidine with morpholine or ionic liquids to enhance reaction efficiency .
  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30–60 minutes, improving yields by 15–20% .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .

Case Study : Refluxing in DMF instead of ethanol increased yields from 24% to 47% for a structurally similar derivative .

Q. How can the lipophilicity of this compound be experimentally determined, and how does it influence bioactivity?

Methodological Answer:

  • RP-HPLC analysis : Use a C18 column with methanol-water mobile phases under isocratic conditions. Calculate log k (capacity factor) to estimate lipophilicity .
  • In silico correlation : Compare log k with calculated log P values (e.g., using ChemAxon or ACD/Labs) to predict membrane permeability .

Bioactivity Insight : Higher lipophilicity (log k > 2.5) correlates with improved antifungal activity against Candida spp. due to enhanced cellular uptake .

Q. What in silico methods predict the reactivity of the exocyclic double bond in this compound?

Methodological Answer:

  • DFT calculations : Optimize the geometry at the B3LYP/6-31G* level to assess the electrophilicity of the α,β-unsaturated carbonyl system .
  • Molecular docking : Simulate interactions with biological targets (e.g., fungal lanosterol demethylase) to identify potential sites for nucleophilic attack .
  • Hammett substituent constants : Use σ values to predict how electron-withdrawing groups (e.g., -NO₂) stabilize the double bond against reduction .

Q. How can researchers resolve ambiguities in the Z/E configuration of the exocyclic double bond?

Methodological Answer:

  • NOESY NMR : Detect spatial proximity between the indole methyl group and thiazolidinone protons to confirm the Z-configuration .
  • X-ray crystallography : Resolve crystal structures to unambiguously assign stereochemistry (e.g., C5–C6 bond length ~1.34 Å for Z-isomer) .

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